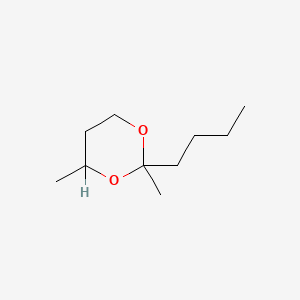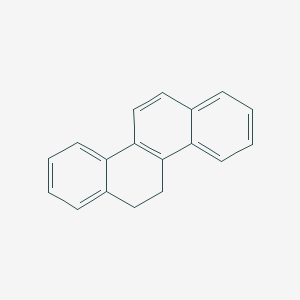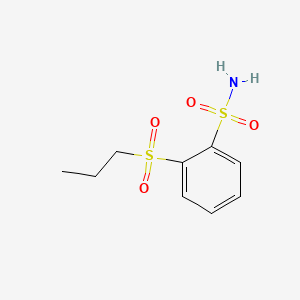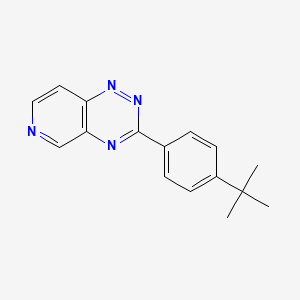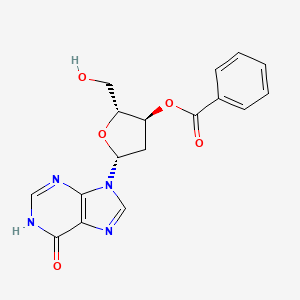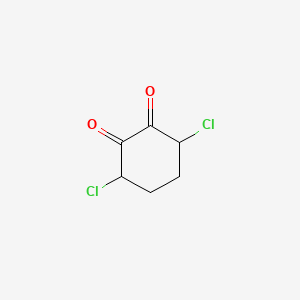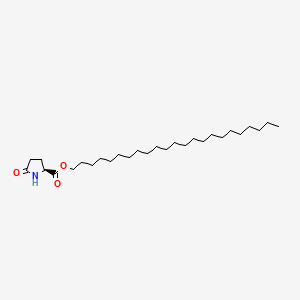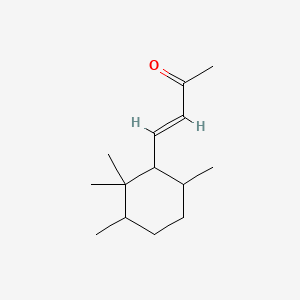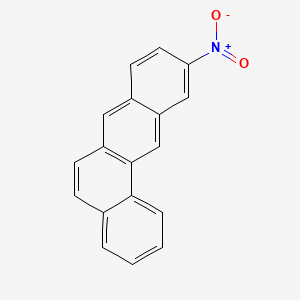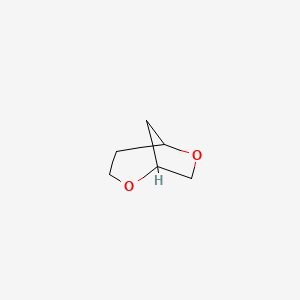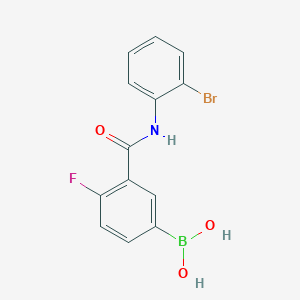
3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a bromophenylcarbamoyl and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Bromophenylcarbamoyl Intermediate: This step involves the reaction of 2-bromoaniline with a suitable carbonyl compound to form the bromophenylcarbamoyl intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the fluorinated intermediate with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and temperature (e.g., 80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds due to its ability to form carbon-carbon bonds.
Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.
Biological Research: Potential use in the development of boron-containing compounds for neutron capture therapy in cancer treatment.
作用机制
The mechanism of action of 3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki–Miyaura coupling.
4-Fluorophenylboronic Acid: Similar to the compound but lacks the bromophenylcarbamoyl group.
2-Bromophenylboronic Acid: Similar but lacks the fluorine atom and the carbamoyl group.
Uniqueness
3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid is unique due to the presence of both the bromophenylcarbamoyl and fluorine substituents, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile reagent in organic synthesis, particularly for forming complex molecules with specific functional groups.
属性
分子式 |
C13H10BBrFNO3 |
|---|---|
分子量 |
337.94 g/mol |
IUPAC 名称 |
[3-[(2-bromophenyl)carbamoyl]-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BBrFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H,(H,17,18) |
InChI 键 |
KBRAACXRIVRFFN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


